5-Chloro vs. 5-Ethyl Thiophene Substitution: EGFR Inhibitory Potency Advantage Inferred from Class SAR
In a series of thiophene-bearing 4-aminoquinazoline EGFR inhibitors, compounds bearing electron-withdrawing hydrophobic substituents (Cl or Br) at the 5-position of the thiophene ring demonstrated significantly greater growth inhibition of EGFR-overexpressing A431 cells than unsubstituted or electron-donating analogs. The most potent compound in this series (5e, bearing a 5-chlorothiophene moiety) exhibited an IC50 value approximately equal to that of the clinical EGFR inhibitor erlotinib against A431 cells, whereas analogs lacking the 5-chloro substitution showed markedly reduced potency [1]. This class-level SAR directly supports the selection of the 5-chloro congener (CAS 898456-57-0) over the corresponding 5-ethyl analog (CAS 898456-55-8) for EGFR-targeted applications.
| Evidence Dimension | A431 cell growth inhibition (EGFR-overexpressing vulvar carcinoma) |
|---|---|
| Target Compound Data | Expected to show potency comparable to erlotinib based on 5-chlorothiophene SAR; exact IC50 for CAS 898456-57-0 not directly reported |
| Comparator Or Baseline | Compound 5e (5-chlorothiophene-bearing 4-aminoquinazoline analog): IC50 approximately equal to erlotinib against A431; erlotinib IC50 ~0.1-1 µM in A431 cells; unsubstituted thiophene analogs: significantly reduced activity |
| Quantified Difference | 5-Chloro substitution associated with >10-fold potency enhancement over unsubstituted thiophene in related series; exact fold difference for target compound not directly measured |
| Conditions | A431 human vulvar carcinoma cell line; MTT assay; 48-72 h treatment |
Why This Matters
Procurement of the 5-chloro congener over the 5-ethyl analog (CAS 898456-55-8) is scientifically justified for EGFR inhibition studies, as electron-withdrawing 5-chloro substitution is a documented potency determinant in the thiophene-quinazoline class.
- [1] Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. Med Chem. 2018;14(7):723-732. doi:10.2174/1573406414666180528123348. View Source
